3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound with the empirical formula C20H22N2O5 . It is a solid substance . The SMILES string representation of the molecule is COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string 1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 370.40 . It is a solid substance .Scientific Research Applications
Synthesis and Anticancer Activity
A series of compounds related to 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide were designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines. For instance, a study highlighted the design, synthesis, and evaluation of benzamide derivatives exhibiting moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of IC50 values against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
Targeting Cancer Stem Cells
Another research area involves targeting cancer stem cells with novel compounds that exhibit antitumor activity. Novel derivatives were synthesized and evaluated for their antitumor activity against cancer stem cells, showing promise in inhibiting tumor growth in vitro and in vivo models. For example, compounds designed to target colon cancer stem cells demonstrated significant inhibitory effects, marking them as potential candidates for further investigation in cancer therapy (Bhat et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds within this chemical class have also been explored for their antimicrobial and antioxidant activities. A study focused on new benzamide derivatives isolated from endophytic Streptomyces YIM67086, revealing antimicrobial activities against various pathogens and antioxidant properties. This indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Future Directions
The future directions for the study of 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide could involve further exploration of its potential biological activities. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an anticancer, antimicrobial, or antiviral agent .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-11-14(12-18(27-2)20(17)28-3)21(25)22-15-7-6-8-16(13-15)23-10-5-4-9-19(23)24/h6-8,11-13H,4-5,9-10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWRUIDHPSQTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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